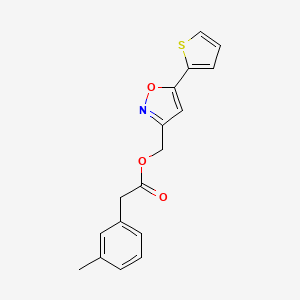

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate

Description

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(3-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-12-4-2-5-13(8-12)9-17(19)20-11-14-10-15(21-18-14)16-6-3-7-22-16/h2-8,10H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDODHQOVHPMDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a [3+2] cycloaddition reaction between nitrile oxides and alkenes . The thiophene ring can be introduced via a condensation reaction, such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic routes to maximize yield and minimize costs. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.

Substitution: Both the thiophene and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Isoxazolines.

Substitution: Various substituted thiophene and isoxazole derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis to create more complex molecules .

Biology and Medicine: Isoxazole and thiophene derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This makes (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate a potential candidate for drug development.

Industry: In materials science, thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The biological activity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate is likely due to its ability to interact with various molecular targets. The isoxazole ring can act as a bioisostere for amides, allowing it to interact with enzymes and receptors in a similar manner . The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Comparison

The isoxazole-thiophene core distinguishes this compound from related heterocyclic systems. Below is a comparative analysis of key analogs:

Key Findings :

- Metabolic Stability : Thiazole derivatives (e.g., Pharmacopeial compounds in ) exhibit greater resistance to oxidative degradation than isoxazole analogs due to sulfur’s lower electronegativity .

- Solubility : Tetrazole-containing compounds (e.g., ) show improved aqueous solubility over purely aromatic systems like isoxazole-thiophene, critical for bioavailability .

Ester Group Variations

The 2-(m-tolyl)acetate ester group in the target compound differs from other esterified analogs:

Key Findings :

- Lipophilicity : The m-tolyl group in the target compound likely increases membrane permeability compared to ethyl or carbamate esters, aligning with trends observed in benzoxazole derivatives .

- Stability : Carbamate esters () resist hydrolysis better than acetate esters, suggesting the target compound may require prodrug strategies for sustained activity .

Pharmacological Potential (Inferred from Structural Analogs)

While direct data for the target compound are unavailable, its structural features suggest:

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Thiophene ring : A five-membered aromatic ring containing sulfur.

- Acetate group : An ester functional group that can influence solubility and reactivity.

This structural diversity suggests potential interactions with various biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The compound may inhibit certain metabolic pathways or modulate receptor activity, leading to therapeutic effects. For instance, isoxazole derivatives are known to exhibit anti-inflammatory and anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including those similar to this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, a related isoxazole compound demonstrated an IC50 value of 2.63 μM against MCF-7 breast cancer cells, indicating potent anti-cancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Isoxazole derivative A | MCF-7 | 2.63 |

| Isoxazole derivative B | MCF-7 | 3.09 |

| Non-trifluoromethyl analogue | MCF-7 | 19.72 |

Case Studies

- Anticancer Efficacy : In a study evaluating the effects of various isoxazole derivatives on cancer cell lines, it was found that modifications to the thiophene and isoxazole rings significantly enhanced cytotoxicity. The study reported that compounds with electron-withdrawing groups exhibited improved activity due to increased receptor binding affinity .

- Mechanistic Insights : Another investigation focused on the mechanism by which isoxazole compounds induce apoptosis in cancer cells. It was observed that these compounds activate caspase pathways leading to programmed cell death, thereby highlighting their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.